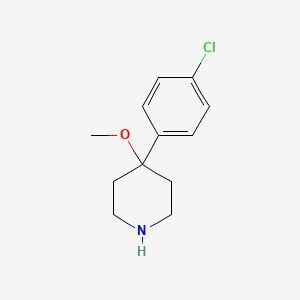![molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5](/img/structure/B8729634.png)
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is a chemical compound with a unique structure that combines elements of oxazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one typically involves the reaction of chlorinated pyridine derivatives with hydroxymethyl oxazole under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazole or pyridine rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Azametifos: A related compound with similar structural elements.
Other Oxazole Derivatives: Compounds with oxazole rings that exhibit similar chemical properties.
Uniqueness
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
35570-69-5 |
|---|---|
Fórmula molecular |
C7H5ClN2O3 |
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2 |
Clave InChI |
BQHXIHLWYTXQNU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1OC(=O)N2CO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

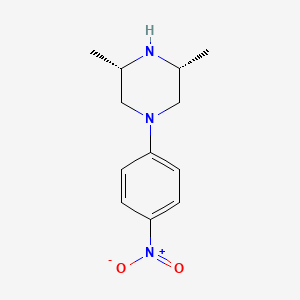
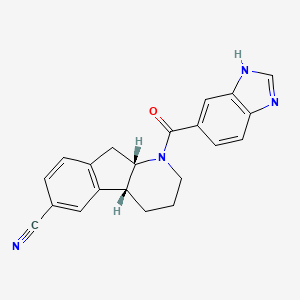
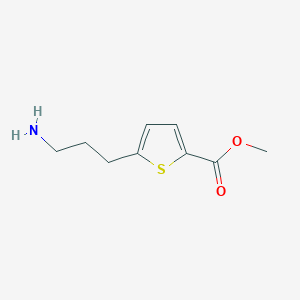
![Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate](/img/structure/B8729575.png)
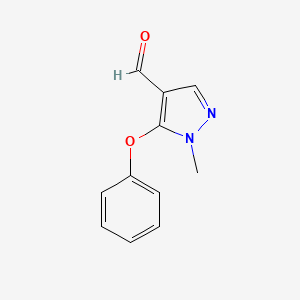
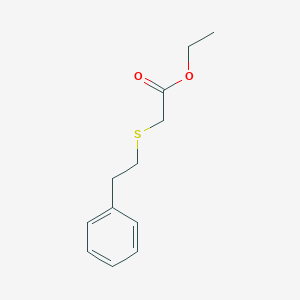
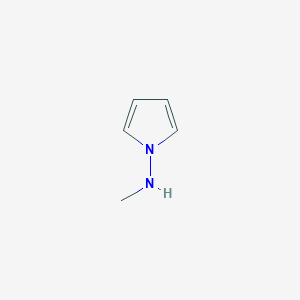
![7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine](/img/structure/B8729597.png)
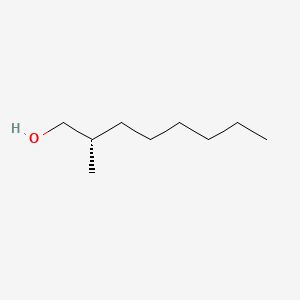
![N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide](/img/structure/B8729618.png)


